Precyasterone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

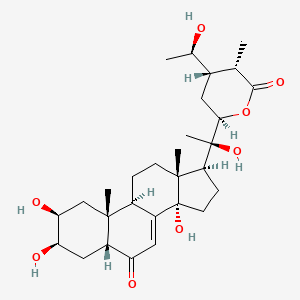

(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCTUYZLPGGPJD-YSEUJXISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Progesterone: A Technical Guide on its Discovery, Origin, and Core Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the steroid hormone progesterone, from its initial discovery and sources to its complex signaling pathways and the experimental methodologies used to study it. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of progesterone's biology and the techniques for its investigation.

Discovery and Origin

Progesterone, a key steroid hormone, was first isolated in 1934.[1] Research leading to its discovery began in the mid-1800s, with key observations pointing to the necessity of the maternal corpus luteum for establishing and maintaining pregnancy.[2] Experiments involving the removal of the corpus luteum and the effects of its extracts in animal models laid the groundwork for the eventual isolation and characterization of the hormone, initially named "progestin".[2]

Endogenously, progesterone is primarily secreted by the corpus luteum in the ovary during the second half of the menstrual cycle. During pregnancy, the placenta takes over as the main producer of progesterone. It is also synthesized in smaller amounts by the adrenal glands and the testes.[3] The biosynthesis of progesterone in mammals starts from cholesterol, which is converted to pregnenolone, and then to progesterone.[4]

Interestingly, progesterone has also been discovered in plants, such as the leaves of the Common Walnut tree, challenging the long-held belief that it was exclusively produced by animals.[5] While the physiological role of progesterone in plants is not fully understood, this discovery suggests it might be an ancient bioregulator.[5] For pharmaceutical production, progesterone is often synthesized from plant-derived sterols like diosgenin, found in yams of the Dioscorea species.

Quantitative Bioactivity and Receptor Affinity Data

The biological effects of progesterone are mediated through its interaction with various receptors. The following tables summarize key quantitative data regarding its bioactivity (EC50 and IC50 values) and binding affinity (Kd) for its primary receptors.

Table 1: Progesterone Bioactivity (EC50 and IC50 Values)

| Parameter | Receptor/Cell Line | Value | Reference |

| EC50 | Human Progesterone Receptor-A (PR-A) | 7.7 nM | [6] |

| EC50 | Human Progesterone Receptor-B (PR-B) | 8.0 nM | [6] |

| IC50 | 5α-reductase type 1 | 1,375 nM | [6] |

| IC50 | 5α-reductase type 2 | 88 nM | [6] |

| IC50 | Ovarian Cancer Cells (ES-2) | 21.24 ± 1.25 µM | [7] |

| IC50 | Ovarian Cancer Cells (TOV-21G) | 25.18 ± 2.14 µM | [7] |

| IC50 | Endometrial Cancer Cells (HEC-1A) | 22.35 ± 1.54 µM | [7] |

| IC50 | Endometrial Cancer Cells (HEC-59) | 18.97 ± 2.35 µM | [7] |

Table 2: Progesterone Receptor Binding Affinity (Kd and Ki Values)

| Parameter | Receptor | Value | Reference |

| Kd | Nuclear Progesterone Receptor (Rat Placenta) | 2.9-3.2 nM | [8] |

| Ki | Native Progesterone Receptor | 1.9 nM (average) | [9] |

| Ki | Glucocorticoid Receptor | ~2 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and functional assessment of progesterone.

Extraction of Progesterone from Plasma/Serum

3.1.1. Liquid-Liquid Extraction for Progesterone Analysis

This protocol is adapted for the extraction of progesterone from plasma for subsequent analysis.

Materials:

-

Plasma sample

-

Petroleum ether

-

10x75 mm glass tubes

-

Vortex mixer

-

Nitrogen gas evaporator

-

Diluted extraction buffer

Procedure:

-

Pipette 100 µL of plasma into a 10x75 mm glass tube.[7]

-

Add 1 mL of petroleum ether to the tube.[7]

-

Vortex the tube for 30 seconds to ensure thorough mixing.[7]

-

Allow the phases to separate.[7]

-

Carefully transfer the upper organic phase to a clean glass tube.[7]

-

Evaporate the solvent to dryness using a gentle stream of nitrogen gas.[7]

-

Reconstitute the dried residue in 500 µL of a diluted extraction buffer.[7]

-

Vortex the tube to dissolve the residue completely before proceeding with the assay.[7]

3.1.2. Solid-Phase Extraction (SPE) for Progesterone Analysis from Serum

This protocol outlines a general procedure for the solid-phase extraction of steroids, including progesterone, from serum samples.

Materials:

-

Serum sample

-

SOLAµ HRP 96-well SPE plate

-

Water

-

Methanol

-

Centrifuge

Procedure:

-

Spike calibrators or quality controls into charcoal-stripped serum or a neat solution.

-

Mix the sample with water and methanol.

-

Load the mixture directly onto the SOLAµ HRP 96-well SPE plate. No preconditioning of the plate is necessary.[10]

-

Wash the plate with 30% methanol to remove interfering substances.[10]

-

Elute the steroids with two volumes of 25 µL of methanol each.[10]

-

Dilute the eluates with 50 µL of water.[10]

-

Inject 50 µL of the diluted eluate for LC-MS/MS analysis.[10]

Analysis of Progesterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of progesterone in biological samples using LC-MS/MS.

Materials:

-

Extracted progesterone sample

-

Progesterone-d9 (internal standard)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with an ESI or APCI source

Procedure:

-

Sample Preparation: Prepare plasma samples by protein precipitation with acetonitrile containing a known concentration of progesterone-d9 as an internal standard.[11]

-

Chromatographic Separation:

-

Use a reverse-phase column (e.g., Zorbax SB-C18).[12]

-

Employ an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and methanol (e.g., 20:80 v/v).[12]

-

Set the flow rate to an appropriate value (e.g., 1 mL/min) and maintain the column at a constant temperature (e.g., 45°C).[12]

-

-

Mass Spectrometric Detection:

-

Quantification:

Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for the progesterone receptor.

Materials:

-

Human progesterone receptor ligand-binding domain (PR-LBD)

-

Fluorescently-tagged progesterone ligand (e.g., Fluormone PL Red)

-

Test compounds

-

Assay buffer

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Add the PR-LBD to a solution containing the fluorescently-tagged progesterone ligand in the wells of a microplate.[5]

-

Add competitor test compounds at various concentrations to the wells.[5]

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well. The binding of the large PR-LBD to the small fluorescent ligand results in a high polarization value.[5]

-

Effective competitors will displace the fluorescent ligand from the PR-LBD, leading to a decrease in the polarization value.[5]

-

Determine the relative affinity (e.g., IC50) of the test compounds by analyzing the shift in polarization values at different concentrations.[5]

Analysis of Progesterone-Induced Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to analyze changes in gene expression in response to progesterone treatment.

Materials:

-

Cells or tissue treated with progesterone

-

RNA isolation kit (e.g., TriPURE reagent)

-

cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit)

-

qPCR master mix (e.g., TaqMan Universal PCR Master Mix or SYBR Green Master Mix)

-

Gene-specific primers

-

qPCR instrument (e.g., CFX96 cycler)

Procedure:

-

Cell/Tissue Treatment: Culture cells or maintain tissue in the presence of progesterone at the desired concentration and for the desired duration. Include appropriate vehicle controls.

-

RNA Isolation: Isolate total RNA from the treated and control samples using a suitable RNA isolation kit according to the manufacturer's instructions.[13]

-

cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit with random hexamer primers.[14]

-

qPCR Reaction Setup:

-

qPCR Amplification:

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target gene(s) and a reference gene (e.g., ACTB, GAPDH).

-

Calculate the relative gene expression using a method such as the ΔΔCt method.[13]

-

Signaling Pathways and Experimental Workflows

Progesterone exerts its effects through both genomic and non-genomic signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex interactions and a typical experimental workflow.

Progesterone Signaling Pathways

Progesterone's actions are mediated by intracellular progesterone receptors (PR-A and PR-B) that act as ligand-activated transcription factors (genomic pathway) and by membrane-bound progesterone receptors (mPRs) that trigger rapid, non-genomic signaling cascades.[6][15]

Experimental Workflow for Investigating Progesterone's Effect on Gene Expression

The following diagram illustrates a typical experimental workflow for studying the impact of progesterone on gene expression in a cell-based model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. brighamandwomens.org [brighamandwomens.org]

- 5. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. oxfordbiomed.com [oxfordbiomed.com]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. eurofins.com [eurofins.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Progesterone on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of progesterone on various cell lines, with a focus on its implications for cancer research and drug development. Progesterone, a key steroid hormone, exhibits a range of effects, from inducing apoptosis and cell cycle arrest to modulating complex signaling pathways, making it a subject of intense investigation for its therapeutic potential.

Quantitative Analysis of Progesterone's Effects

The cellular response to progesterone is highly dependent on the cell line, concentration, and duration of exposure. The following tables summarize the quantitative data from various studies, providing a comparative overview of its cytotoxic and cytostatic effects.

Table 1: IC50 Values of Progesterone in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| NCI-H295R | Adrenocortical Carcinoma | ~25 | [1] |

| MUC-1 | Adrenocortical Carcinoma | 67.58 | [2] |

| ACC115m | Adrenocortical Carcinoma | 51.76 | [2] |

| ES-2 | Ovarian Cancer | 21.24 ± 1.25 | [3] |

| TOV-21G | Ovarian Cancer | 25.18 ± 2.14 | [3] |

| UWB1.298 | Ovarian Cancer | 18.45 ± 2.23 | [3] |

| HEC-1A | Endometrial Cancer | 22.35 ± 1.54 | [3] |

| HEC-59 | Endometrial Cancer | 18.97 ± 2.35 | [3] |

| SW480 | Colon Cancer | >100 | [4] |

| HT-29 | Colon Cancer | >100 | [4] |

Note: A related compound, 6-methylene progesterone, showed significant cytotoxicity in various cell lines, including prostate, bladder, cervical, and melanoma, with LD50 values ranging from 0.5356 to 2.632 µg/ml[5].

Table 2: Progesterone-Induced Apoptosis in Cancer Cell Lines

Progesterone can trigger programmed cell death, or apoptosis, in a variety of cancer cell types.

| Cell Line | Cancer Type | Progesterone Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells | Citation |

| T47-D | Breast Cancer | 10 | 24 | 43% | [6] |

| T47-D | Breast Cancer | 10 | 72 | 48% | [6] |

| MUC-1 | Adrenocortical Carcinoma | IC50 | 72 | Significant Increase | [7] |

| MUC-1 | Adrenocortical Carcinoma | IC50 | 96 | Significant Increase | [7] |

| NCI-H295R | Adrenocortical Carcinoma | IC50 | - | Significant Increase | [7] |

Table 3: Effect of Progesterone on Cell Cycle Distribution

Progesterone can halt the progression of the cell cycle, thereby inhibiting proliferation.

| Cell Line | Cancer Type | Progesterone Concentration | Duration of Treatment (hours) | Effect on Cell Cycle Phase | Citation |

| NCI-H295R | Adrenocortical Carcinoma | IC50 | 72 | Increase in G1 phase (+10.65%) | [7] |

| NCI-H295R | Adrenocortical Carcinoma | IC50 | 96 | Increase in G1 phase (+3.08%) | [7] |

| MUC-1 | Adrenocortical Carcinoma | IC50 | 72 | Increase in G2 phase (+11.1%) | [7] |

| MUC-1 | Adrenocortical Carcinoma | IC50 | 96 | Increase in G2 phase (+8.18%), Decrease in S phase (-7.2%) | [7] |

| MCF-7 | Breast Cancer | Not specified | 48 | Accumulation in sub-G1 phase | [8] |

Key Signaling Pathways Modulated by Progesterone

Progesterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of progesterone to its nuclear receptors (PR-A and PR-B), which then act as transcription factors to regulate gene expression. The non-classical pathways are initiated at the cell membrane and involve rapid activation of various protein kinases.

Caption: Progesterone's dual signaling mechanisms.

Progesterone's signaling network is complex and can lead to varied cellular outcomes. In breast cancer cells, it can activate MAPK and PI3K/Akt pathways, which are typically associated with cell survival and proliferation[9]. However, it can also inhibit pro-proliferative pathways like Wnt/β-catenin and TGF-β, contributing to its anti-cancer effects in certain contexts[10]. Furthermore, progesterone signaling can crosstalk with other pathways, such as the prolactin receptor/STAT pathway, to regulate cellular processes[11].

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cell biology research. Below are detailed methodologies for key assays used to evaluate the biological activity of progesterone.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for assessing cell viability.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of progesterone or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. IC50 values can be determined by plotting cell viability against the logarithm of the progesterone concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

-

Cell Treatment: Culture and treat cells with progesterone as described for the cell viability assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is used to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Detailed Protocol:

-

Protein Extraction: Lyse the progesterone-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, p21, cyclins).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.

-

Analysis: Quantify the protein band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Progesterone's Impact on Cellular Processes: A Logical Framework

Progesterone's influence on a cell line is a result of a cascade of events, beginning with receptor binding and culminating in a specific cellular response.

Caption: Cascade of events from progesterone binding to cellular response.

Upon binding to its receptors, progesterone initiates signaling cascades that alter the expression of key regulatory proteins. For instance, in some cancer cells, progesterone has been shown to upregulate the tumor suppressor p53 and downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis[6]. It can also induce the expression of cyclin-dependent kinase inhibitors like p21 and p27, which leads to cell cycle arrest[12]. The interplay of these molecular events ultimately determines the fate of the cell, leading to an overall inhibition of proliferation.

Conclusion

Progesterone demonstrates a complex and often cell-type-specific range of biological activities. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores its potential as an anti-cancer agent. However, its proliferative effects in other contexts highlight the importance of understanding the underlying molecular mechanisms in specific cellular environments. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted roles of progesterone and for professionals involved in the development of novel therapeutic strategies targeting progesterone signaling pathways. Further research is warranted to fully elucidate the intricate signaling networks governed by progesterone and to translate these findings into effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RETRACTED: Progesterone-Calcitriol Combination Enhanced Cytotoxicity of Cisplatin in Ovarian and Endometrial Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone inhibits growth and induces apoptosis in breast cancer cells: inverse effects on Bcl-2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Progesterone and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Precyasterone Synthesis Pathway: A Deep Dive into the Biosynthesis of a Complex Phytoecdysteroid

For Immediate Release

This technical guide provides a comprehensive overview of the precyasterone synthesis pathway, offering researchers, scientists, and drug development professionals a detailed exploration of its precursors, enzymatic steps, and the experimental methodologies used to elucidate this complex biosynthetic route. This compound is a key intermediate in the formation of cyasterone, a potent C29-phytoecdysteroid with significant biological activities. Understanding its synthesis is crucial for potential biotechnological production and therapeutic applications.

Introduction to Cyasterone and its Precursors

Cyasterone is a polyhydroxylated plant steroid belonging to the ecdysteroid family, which are analogs of insect molting hormones. Found in plants such as Cyathula capitata, cyasterone and its precursors are synthesized via the mevalonate pathway, starting from acetyl-CoA. Phytoecdysteroids are classified based on their carbon skeleton, with cyasterone being a C29 ecdysteroid, indicating its origin from a C29 phytosterol.

The biosynthesis of C29 phytoecdysteroids like cyasterone is believed to diverge from the primary phytosterol pathway. Early radiolabeling studies have shown that sitosterol and other C-24 ethyl sterols are likely precursors to this class of compounds. The pathway involves a series of hydroxylation, oxidation, and isomerization reactions to form the characteristic ecdysteroid polycyclic nucleus and side chain.

The this compound Synthesis Pathway

While the complete enzymatic cascade of cyasterone biosynthesis is still under investigation, tracer studies have allowed for the proposal of a plausible pathway. This compound is hypothesized to be a late-stage intermediate in this pathway, preceding the final modifications that yield cyasterone. The proposed pathway begins with common plant sterols and proceeds through a series of oxidative modifications.

Key Precursors in the Cyasterone Biosynthetic Pathway:

| Precursor Molecule | Class | Role in Pathway |

| Mevalonic Acid | Isoprenoid Precursor | Initial building block from the mevalonate pathway. |

| Sitosterol | C29 Phytosterol | A primary C29 sterol precursor in plants. |

| Stigmasterol | C29 Phytosterol | Another potential C29 sterol precursor. |

| C-24 Ethylidene Sterols | Sterol Intermediate | Hypothesized early intermediates in the side chain modification. |

| This compound | Phytoecdysteroid Intermediate | Direct precursor to Cyasterone. |

The following diagram illustrates the proposed logical flow of the this compound synthesis pathway, highlighting the key conversion steps from a general phytosterol precursor.

Experimental Methodologies

The elucidation of the this compound synthesis pathway has relied on a combination of classical biochemical techniques and modern analytical methods.

Radiolabeling and Tracer Studies

A foundational experimental approach involves feeding plants with radiolabeled precursors and tracing their incorporation into downstream metabolites.

Protocol for Radiolabeling Studies in Cyathula capitata

-

Preparation of Radiolabeled Precursor: A solution of [2-¹⁴C,(4R)-4-³H₁]mevalonic acid is prepared in ethanol.

-

Administration: The radiolabeled solution is administered to the leaves of young Cyathula capitata plants over a period of several weeks.

-

Incubation and Harvest: The plants are allowed to metabolize the precursor for a designated period before harvesting.

-

Extraction: The plant material is macerated in a solvent such as ethanol, followed by refluxing to extract the steroids.

-

Purification: The crude extract is subjected to a series of chromatographic steps, including column chromatography and thin-layer chromatography (TLC), to isolate and purify cyasterone and its precursors.

-

Detection and Quantification: The radioactivity of the purified compounds is measured using liquid scintillation counting to determine the incorporation of the radiolabel.

The following diagram outlines the general workflow for such a radiolabeling experiment.

Quantitative Analysis using HPLC-MS/MS

Modern approaches for the quantitative analysis of phytoecdysteroids, including this compound and cyasterone, utilize High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for identifying and quantifying trace amounts of these compounds in complex plant extracts.

General Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation: Plant material is homogenized and extracted with a suitable solvent, typically methanol or a methanol/water mixture.

-

Solid-Phase Extraction (SPE): The crude extract is often cleaned up using SPE to remove interfering compounds.

-

Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column to separate the different ecdysteroids. A gradient elution with solvents like acetonitrile and water is commonly used.

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each target analyte (Multiple Reaction Monitoring - MRM) to ensure accurate quantification.

The following table summarizes typical quantitative data obtained from HPLC-MS/MS analysis of ecdysteroids in plant extracts.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (ng/mL) |

| Ecdysone | 12.5 | 465.3 | 447.3 | 0.5 |

| 20-Hydroxyecdysone | 10.8 | 481.3 | 463.3 | 0.2 |

| Cyasterone | 11.2 | 521.3 | 503.3 | 0.8 |

| This compound (hypothetical) | 11.8 | 505.3 | 487.3 | 1.0 |

*Note: The values for this compound are hypothetical and serve as an example for how it would be characterized.

Future Directions

The complete elucidation of the this compound synthesis pathway requires further research to identify and characterize the specific enzymes responsible for each conversion step. The use of modern techniques such as transcriptomics and proteomics in ecdysteroid-producing plants, combined with heterologous expression and in vitro enzyme assays, will be instrumental in achieving this goal. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up avenues for the sustainable production of these valuable bioactive compounds.

Natural sources and extraction of Precyasterone

An In-depth Technical Guide to the Natural Sources and Extraction of Cyasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants. Initially mistaken for "Precyasterone" in some contexts, Cyasterone has garnered significant interest within the scientific community for its diverse biological activities. It is structurally characterized as a polyhydroxylated ketosteroid with a C29 backbone. This guide provides a comprehensive overview of the natural sources, extraction, and purification methods of Cyasterone, along with an exploration of its known signaling pathways. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to facilitate further research.

Natural Sources of Cyasterone

Cyasterone is predominantly found in plants belonging to the Amaranthaceae and Lamiaceae families. The concentration of Cyasterone can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Table 1: Quantitative Analysis of Cyasterone in Various Plant Sources

| Plant Species | Family | Plant Part | Cyasterone Concentration | Reference |

| Cyathula officinalis | Amaranthaceae | Roots | High, but specific quantification not provided in the search results. | [1][2][3][4][5] |

| Ajuga decumbens | Lamiaceae | Whole Plant | Present, but specific quantification not provided in the search results. | [6][7][8] |

| Ajuga iva | Lamiaceae | Leaves & Roots | Highest concentrations among the studied Ajuga species. | [9] |

| Ajuga chamaepitys | Lamiaceae | Leaves | Tended to have higher concentrations. | [9] |

| Cyathula capitata | Amaranthaceae | Not Specified | Main phytoecdysteroid component. | [10] |

Extraction and Purification of Cyasterone

The extraction and purification of Cyasterone from its natural sources involve multi-step processes that leverage its physicochemical properties. The polar nature of phytoecdysteroids necessitates the use of polar solvents for extraction and chromatographic techniques for purification.

Experimental Protocol: Extraction and Purification from Radix Cyathulae (Cyathula officinalis roots)

This protocol is adapted from a method described for the small-scale production of Cyasterone.[1]

1. Extraction:

- Plant Material Preparation: Air-dried roots of Cyathula officinalis are powdered.

- Solvent: 70% ethanol.

- Procedure:

- The powdered root material is subjected to reflux extraction with 70% ethanol.

- This process is repeated twice to ensure maximum extraction efficiency.

2. Isolation (Macroporous Resin Chromatography):

- Stationary Phase: Macroporous resin.

- Elution:

- The crude extract is loaded onto the macroporous resin column.

- The column is first washed with water and 10% ethanol to remove highly polar impurities.

- Cyasterone is then eluted using 5 bed volumes (BV) of 50% ethanol at a flow rate of 0.8 BV/min.

- Outcome: The eluate is collected and dried to yield crude Cyasterone extracts.

3. Purification (Silica Gel Column Chromatography):

- Stationary Phase: Silica gel.

- Eluent: Chloroform-95% ethanol (10:1, v/v).

- Procedure:

- The crude Cyasterone extract is subjected to silica gel column chromatography.

- Elution is performed with the chloroform-ethanol mixture.

- Outcome: Fractions containing Cyasterone are collected.

4. Recrystallization:

- Solvent: Methanol.

- Procedure: The purified Cyasterone fractions are repeatedly recrystallized from methanol to obtain a crystalline final product.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of Cyasterone.

Signaling Pathways of Cyasterone

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Cyasterone, identifying its interaction with key cellular signaling pathways.

Inhibition of the EGFR Signaling Pathway

Cyasterone has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[11] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.

Experimental Details:

-

Cell Lines: A549 (human lung carcinoma) and MGC823 (human gastric cancer) cells.

-

Treatment: Cells were treated with varying concentrations of Cyasterone (0-60 μg/ml) for 24-48 hours.

-

Key Findings: Cyasterone treatment led to a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR), as well as downstream effectors MEK (p-MEK) and mTOR (p-mTOR) in A549 cells.[11] This inhibition of the MAPK signaling cascade resulted in a dose-dependent decrease in cell proliferation.

Caption: Cyasterone's inhibition of the EGFR signaling pathway.

Protective Effect via the PI3K/AKT Signaling Pathway

Cyasterone has demonstrated a protective effect against dexamethasone (DXM)-induced apoptosis in bone marrow stromal cells (BMSCs) by modulating the PI3K/AKT signaling pathway.[1][12] This pathway is crucial for cell survival and the inhibition of apoptosis.

Experimental Details:

-

Cell Model: Dexamethasone-induced apoptosis in rat BMSCs.

-

Treatment: BMSCs were treated with DXM in the presence or absence of Cyasterone.

-

Key Findings: Cyasterone treatment inhibited the activation of apoptosis induced by DXM. This was associated with the modulation of the PI3K/AKT pathway, leading to a decrease in the expression of pro-apoptotic proteins and an increase in anti-apoptotic proteins.

Caption: Cyasterone's protective effect on the PI3K/AKT pathway.

Biosynthesis of Cyasterone

Cyasterone, like other phytoecdysteroids, is synthesized in plants through the mevalonate pathway, starting from acetyl-CoA.[11][12][13][14] This complex biosynthetic route involves the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to sterols. While the general pathway for phytoecdysteroids is understood to proceed via cholesterol, the specific enzymatic steps leading to the unique C29 structure of Cyasterone are not yet fully elucidated.

Conclusion

Cyasterone is a promising natural product with well-defined origins and significant biological activities. This guide has provided a detailed overview of its natural sources, with a focus on the Amaranthaceae and Lamiaceae families, and has outlined a practical protocol for its extraction and purification from Cyathula officinalis. Furthermore, the elucidation of its roles in inhibiting the EGFR pathway and promoting cell survival via the PI3K/AKT pathway opens avenues for its potential application in oncology and regenerative medicine. Future research should focus on obtaining more precise quantitative data on Cyasterone content in various botanicals, optimizing extraction and purification for industrial scale-up, and further delineating its biosynthetic pathway and molecular mechanisms of action.

References

- 1. The Extraction, Isolation and Purification Technologies of Cyaster-one from RADIX CYATHULAE - ProQuest [proquest.com]

- 2. phcog.com [phcog.com]

- 3. Chemical study on Cyathula officinalis Kuan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Effects of Cyathula officinalis Kuan and Its Active Fraction on Acute Blood Stasis Rat Model and Identification Constituents by HPLC-QTOF/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neo-clerodane diterpenes and phytoecdysteroids from Ajuga decumbens Thunb. and evaluation of their effects on cytotoxic, superoxide anion generation and elastase release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Progesterone

A Note on Terminology: This document provides a comprehensive technical overview of Progesterone. Initial searches for "Precyasterone" did not yield a recognized compound, suggesting a possible misspelling. The data herein pertains to Progesterone, a key steroid hormone.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Progesterone's molecular characteristics, signaling pathways, and common experimental methodologies.

Molecular and Physicochemical Data

Progesterone is a C21 steroid hormone essential for the menstrual cycle, pregnancy, and embryogenesis.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₂ | [1][2][3] |

| Molecular Weight | 314.46 g/mol | [2][3] |

| CAS Number | 57-83-0 | [2][3] |

| IUPAC Name | Pregn-4-ene-3,20-dione | [1] |

| Synonyms | P4, Pregnenedione | [1] |

| Melting Point | 121-131 °C (polymorph dependent) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, dioxane | [2] |

Signaling Pathways

Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. These pathways are crucial for its diverse physiological roles, from reproductive health to neuroprotection.

Canonical (Genomic) Signaling Pathway

The canonical pathway involves the binding of progesterone to its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B). These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Non-Canonical (Non-Genomic) Signaling Pathways

Progesterone can also elicit rapid cellular responses through membrane-associated progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1). These interactions activate various downstream signaling cascades, such as the MAPK pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the synthesis, quantification, and activity of progesterone. Below are detailed methodologies for key experiments.

Quantification of Progesterone by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying progesterone levels in biological samples like serum, plasma, and tissue culture media.

Principle: This is a competitive immunoassay. Progesterone in the sample competes with a known amount of enzyme-labeled progesterone (e.g., progesterone-HRP) for binding to a limited number of anti-progesterone antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of progesterone in the sample.

Materials:

-

Microtiter plate pre-coated with anti-progesterone antibody

-

Progesterone standards of known concentrations

-

Progesterone-enzyme conjugate (e.g., HRP-conjugate)

-

Wash buffer (e.g., PBS with Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare samples and standards at the desired dilutions.

-

Competitive Binding: Add standards and samples to the respective wells of the microtiter plate. Add the progesterone-enzyme conjugate to all wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[3]

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound progesterone and enzyme conjugate.

-

Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change. Incubate for a set period (e.g., 15-30 minutes) in the dark.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically result in a color change (e.g., from blue to yellow for TMB with a sulfuric acid stop solution).

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values on the standard curve.

Progesterone Receptor Binding Assay

This assay is used to screen for and characterize compounds that bind to the progesterone receptor.

Principle: A fluorescently labeled progesterone ligand (tracer) binds to the progesterone receptor ligand-binding domain (PR-LBD). Test compounds that also bind to the PR-LBD will compete with the tracer, leading to a decrease in the fluorescence polarization signal.

Materials:

-

Progesterone Receptor Ligand Binding Domain (PR-LBD), often GST-tagged

-

Fluorescently labeled progesterone ligand (e.g., Fluormone PL Red)

-

Assay buffer

-

Test compounds and a known PR ligand (e.g., progesterone) as a positive control

-

Microplate compatible with fluorescence polarization reading

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control. Prepare a working solution of the PR-LBD and the fluorescent tracer in the assay buffer.

-

Assay Setup: In a microplate, add the test compounds/control, the PR-LBD, and the fluorescent tracer to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a suitable microplate reader.

-

Data Analysis: The binding of the test compound will displace the fluorescent tracer from the PR-LBD, causing a decrease in the fluorescence polarization value. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

Analysis of Progesterone-Regulated Gene Expression by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the expression of specific genes in response to progesterone treatment.

Principle: Cells are treated with progesterone, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Materials:

-

Cell culture reagents

-

Progesterone

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (containing DNA polymerase, dNTPs, and fluorescent dye)

-

Gene-specific forward and reverse primers for target and reference genes

-

qPCR instrument

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with progesterone or a vehicle control for a specific duration.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Assess the quality and quantity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).

-

Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the quantification cycle (Cq). Normalize the Cq values of the target genes to the Cq values of the reference gene (ΔCq). Calculate the fold change in gene expression in progesterone-treated samples compared to control samples using the ΔΔCq method.

Experimental and Logical Workflows

The study of progesterone often involves a multi-step process, from initial screening to in-depth mechanistic studies.

References

An In-depth Technical Guide to Ecdysteroid Receptor Binding and Signaling

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "precyasterone" did not yield any specific scientific data regarding its receptor binding affinity or mechanism of action. Therefore, this guide focuses on the well-characterized ecdysteroid receptor system as a comprehensive and relevant model for steroid hormone receptor binding studies. The principles and methodologies described herein are broadly applicable to the study of novel steroid-like compounds.

Introduction

Ecdysteroids are a class of steroid hormones that play a critical role in the developmental processes of arthropods, including molting and metamorphosis. The primary active ecdysteroid, 20-hydroxyecdysone (20E), exerts its effects by binding to a nuclear receptor complex, initiating a cascade of gene expression. Understanding the binding affinity of various ligands to the ecdysone receptor and the subsequent signaling pathways is crucial for the development of novel insecticides and for elucidating fundamental principles of steroid hormone action. This technical guide provides an in-depth overview of ecdysteroid receptor binding affinity studies, detailing experimental protocols and the intricate signaling networks involved.

Data Presentation: Ecdysteroid Receptor Binding Affinities

The affinity of a ligand for its receptor is a key determinant of its biological activity. The dissociation constant (Kd), the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium, is a common measure of binding affinity. A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of various ecdysteroids and non-steroidal agonists to the ecdysone receptor (EcR), often in a heterodimeric complex with the ultraspiracle protein (USP).

| Compound | Receptor Complex | Organism | Binding Affinity (Kd/Ki/IC50) | Reference |

| Ponasterone A | EcR/USP | Chilo suppressalis | Kd = 1.2 nM | [1] |

| Ponasterone A | EcR only | Chilo suppressalis | Kd = 55 nM | [1] |

| 20-Hydroxyecdysone (20E) | EcR/USP | Drosophila melanogaster | High Affinity (qualitative) | [2] |

| Tebufenozide (non-steroidal) | EcR | Lepidoptera | High Affinity (EC50 in nM range) | [2] |

| Halofenozide (non-steroidal) | EcR | Anthonomus grandis | Lower Affinity (EC50 = 5-45 µM) | [2] |

Experimental Protocols

Radioligand Binding Assay for Ecdysteroid Receptor

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] This protocol describes a filtration-based assay to determine the binding affinity of a test compound for the ecdysone receptor.

a. Materials:

-

Receptor Source: In vitro translated EcR and USP proteins, or nuclear extracts from insect cell lines (e.g., Sf9, Kc cells).[1]

-

Radioligand: [³H]Ponasterone A (a high-affinity ecdysteroid).

-

Test Compounds: Unlabeled ecdysteroids or synthetic analogs for competition assays.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For quantifying radioactivity.

b. Experimental Workflow Diagram:

c. Step-by-Step Procedure:

-

Receptor Preparation: Prepare nuclear extracts from a suitable insect cell line or use an in vitro transcription/translation system to produce EcR and USP proteins.[1]

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]Ponasterone A, and varying concentrations of the unlabeled test compound. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the amount of specifically bound radioligand by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation. For saturation binding assays, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.[4]

Signaling Pathways of the Ecdysone Receptor

Ecdysteroids can trigger cellular responses through both genomic and non-genomic signaling pathways.

The Canonical (Genomic) Signaling Pathway

The classical ecdysone signaling pathway involves the direct regulation of gene expression.

a. Pathway Description: In the absence of a ligand, the EcR/USP heterodimer is localized in the nucleus and can be associated with co-repressor proteins, actively repressing the transcription of target genes.[5] Upon binding of 20E to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[6] This binding initiates the transcription of "early" genes, such as Broad-Complex, E74, and E75. The protein products of these early genes are themselves transcription factors that, in turn, regulate the expression of a larger set of "late" genes, which are responsible for executing the physiological responses to the hormone, such as molting and metamorphosis.[7][8]

b. Signaling Pathway Diagram:

Non-Genomic Signaling Pathway

In addition to the classical nuclear receptor-mediated pathway, ecdysteroids can also elicit rapid, non-genomic responses.

a. Pathway Description: Recent evidence suggests that 20E can bind to a G-protein coupled receptor (GPCR) on the cell membrane, such as the dopamine receptor (DopEcR). This binding can trigger rapid intracellular signaling cascades, including the activation of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺), and the activation of protein kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK). These rapid signaling events can modulate cellular processes independently of gene transcription and can also influence the genomic signaling pathway.

b. Signaling Pathway Diagram:

Conclusion

The study of ecdysteroid receptor binding and signaling provides a powerful model system for understanding steroid hormone action. The methodologies outlined in this guide, from quantitative binding assays to the elucidation of complex signaling networks, are fundamental tools for researchers in endocrinology, entomology, and drug discovery. While the specific compound "this compound" remains uncharacterized in the public domain, the experimental frameworks presented here offer a clear path forward for the investigation of its, or any novel steroid-like compound's, biological activity and mechanism of action. Future research in this area will continue to uncover the intricacies of steroid hormone signaling and pave the way for the development of innovative chemical tools and therapeutics.

References

- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

In Silico Modeling of Progesterone Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system and is implicated in various physiological and pathological processes, including the menstrual cycle, pregnancy, and breast cancer. Its biological effects are primarily mediated through the progesterone receptor (PR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Understanding the molecular interactions between progesterone and its receptor is paramount for the development of novel therapeutics targeting PR-mediated signaling pathways.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between progesterone and the progesterone receptor. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational approaches to accelerate their research and discovery efforts. This document outlines the structural basis of progesterone-PR interactions, presents quantitative binding data for various ligands, details relevant experimental protocols for model validation, and illustrates key signaling pathways and computational workflows.

Progesterone and the Progesterone Receptor: Structure and Function

Progesterone is a C21 steroid hormone that readily diffuses across the cell membrane to bind to the intracellular progesterone receptor. The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. Like other steroid receptors, the PR is a modular protein comprising several functional domains:

-

N-Terminal Domain (NTD): A highly variable region involved in transcriptional activation.

-

DNA-Binding Domain (DBD): A conserved region containing two zinc-finger motifs that facilitates the binding of the receptor to specific DNA sequences known as progesterone response elements (PREs).

-

Hinge Region: A flexible linker that connects the DBD and the LBD.

-

Ligand-Binding Domain (LBD): A C-terminal domain responsible for binding progesterone and other ligands, as well as receptor dimerization and interaction with co-regulator proteins.

Upon binding to progesterone, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR-ligand complex binds to PREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This is known as the genomic signaling pathway .

In addition to this classical mechanism, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs. This signaling pathway involves the activation of intracellular protein kinases, such as c-Src and mitogen-activated protein kinases (MAPKs), leading to rapid cellular responses.

Data Presentation: Ligand Binding Affinities for the Progesterone Receptor

The affinity of a ligand for the progesterone receptor is a critical parameter in drug design and is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of progesterone and a selection of well-characterized PR agonists and antagonists.

| Ligand | Type | Receptor Isoform(s) | Binding Affinity | Citation(s) |

| Progesterone | Agonist | PR-A / PR-B | Kd: ~1 nM | [1] |

| R5020 (Promegestone) | Agonist | PR-A / PR-B | High Affinity | [2] |

| Medroxyprogesterone acetate | Agonist | PR-A / PR-B | Potent Agonist | [1] |

| Norethindrone | Agonist | PR-A / PR-B | High Affinity | [3] |

| Mifepristone (RU486) | Antagonist | PR / GR | IC50: 0.2 nM (PR), 2.6 nM (GR) | [1][4][5] |

| Onapristone | Antagonist | PR-A / PR-B | Kd: 11.6 nM (endometrium), 11.9 nM (myometrium) | [4] |

| Ulipristal Acetate | Selective PR Modulator | PR-A / PR-B | High Affinity | [4] |

| Lonaprisan | Antagonist | PR-A / PR-B | IC50: 3.6 pM (PR-A), 2.5 pM (PR-B) | [4] |

| PF-02413873 | Antagonist | PR | Ki: 2.6 nM | [4] |

| PF-02367982 | Antagonist | PR | IC50: 47.3 nM | [4] |

In Silico Modeling of Progesterone-PR Interactions

In silico modeling has become an indispensable tool in modern drug discovery, providing atomic-level insights into ligand-receptor interactions and guiding the rational design of novel therapeutics.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful technique for virtual screening of large compound libraries and for understanding the binding mode of known ligands.

Key Amino Acid Residues in the PR Ligand-Binding Pocket:

Several amino acid residues within the LBD of the progesterone receptor are crucial for accommodating progesterone and other ligands. These include:

-

Hydrogen Bonding: Gln725 and Arg766 form key hydrogen bonds with the keto groups of progesterone.[6] Asn719 is another important residue involved in hydrogen bonding with certain ligands.[6]

-

Hydrophobic Interactions: A number of hydrophobic residues, including Leu718, Met759, Met801, and Phe778, create a pocket that accommodates the steroid scaffold of progesterone.[6]

-

Flexibility: The PR ligand-binding pocket exhibits considerable flexibility, allowing it to accommodate a variety of ligands with different sizes and shapes.[3]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes, the stability of interactions, and the influence of solvent.

Experimental Protocols for Model Validation

In silico models must be validated through experimental data. The following are key experimental protocols used to study progesterone-PR interactions.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-progesterone) for binding to the progesterone receptor.

Protocol Outline:

-

Preparation of PR: Isolate cytosol containing the progesterone receptor from a suitable source (e.g., T47D breast cancer cells or rabbit uterus).

-

Incubation: Incubate the PR-containing cytosol with a fixed concentration of radiolabeled progesterone and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the unbound radiolabeled ligand using a method such as dextran-coated charcoal or gel filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the test compound concentration to determine the IC50 value.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the progesterone receptor in response to a ligand.

Protocol Outline:

-

Cell Culture: Culture a suitable cell line (e.g., T47D or MCF7) that endogenously expresses the progesterone receptor or has been transfected with a PR expression vector.

-

Transfection: Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).

-

Treatment: Treat the transfected cells with varying concentrations of the test compound.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.[7][8][9][10][11]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the DNA binding sites of the progesterone receptor on a genome-wide scale.[12][13][14][15][16]

Protocol Outline:

-

Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor to immunoprecipitate the PR-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the PR.

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) to assess PR binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map PR binding sites across the entire genome.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical progesterone signaling pathway and a typical in silico modeling workflow.

Caption: Progesterone signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effect of estrogen agonists and antagonists on induction of progesterone receptor in a rat hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Overlapping Progesterone Receptor Cistromes Contribute to Cell-Specific Transcriptional Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Progesterone Receptor Interaction with Chromatin | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note & Protocol: Precyasterone Activity Profiling using an Ecdysone Receptor Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Precyasterone is a phytoecdysteroid, a class of steroid hormones found in plants that are structural analogs of insect molting hormones. These compounds exert their biological effects primarily through the activation of the Ecdysone Receptor (EcR), a nuclear receptor.[1] In insects, the EcR forms a heterodimer with the Ultraspiracle protein (USP), the ortholog of the vertebrate Retinoid X Receptor (RXR).[1][2] Upon binding of an ecdysteroid ligand like this compound, the EcR/USP heterodimer undergoes a conformational change, binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter region of target genes, and recruits coactivators to initiate transcription.[2][3][4]

This protocol describes a cell-based dual-luciferase reporter gene assay to quantify the agonist activity of this compound on the Ecdysone Receptor. The assay utilizes mammalian cells (e.g., HEK293T) transiently transfected with three key components:

-

An expression vector for the Ecdysone Receptor (EcR).

-

An expression vector for its heterodimer partner, Ultraspiracle protein (USP) or its mammalian ortholog, RXR.[5]

-

A reporter plasmid containing a Firefly luciferase gene under the transcriptional control of a promoter with multiple EcREs.

-

A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency and cell viability.[6][7][8]

Activation of the EcR by this compound drives the expression of Firefly luciferase. The resulting luminescence is measured and normalized against the Renilla luciferase signal, providing a highly sensitive and quantitative measure of receptor activation.[6]

Signaling Pathway Diagram

Caption: Ecdysone Receptor signaling pathway for luciferase reporter activation.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| HEK293T Cells | ATCC | CRL-3216 |

| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |

| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |

| Lipofectamine® 3000 Transfection Reagent | Thermo Fisher | L3000015 |

| pCMV-EcR Expression Vector | Custom/Academic | N/A |

| pCMV-RXR Expression Vector | Custom/Academic | N/A |

| pGL4-EcRE-Luciferase Reporter Vector* | Custom/Academic | N/A |

| pRL-TK (Renilla Luciferase Control) | Promega | E2241 |

| This compound | Custom Synthesis | N/A |

| 20-Hydroxyecdysone (Positive Control) | Sigma-Aldrich | H5142 |

| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |

| 96-well white, clear-bottom assay plates | Corning | 3610 |

| Dual-Glo® Luciferase Assay System | Promega | E2920 |

| Luminometer | Various | N/A |

Note: Specific expression and reporter vectors for the Ecdysone Receptor system may need to be obtained from academic collaborators or constructed based on published sequences.

Experimental Workflow Diagram

Caption: Workflow for the Dual-Luciferase Ecdysone Receptor Reporter Assay.

Detailed Experimental Protocol

5.1 Day 1: Cell Seeding

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL in complete culture medium.

-

Dispense 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.

-

Incubate the plate for 24 hours.

5.2 Day 2: Transient Transfection

-

For each well, prepare the DNA mixture in an Eppendorf tube by diluting the following plasmids in 10 µL of Opti-MEM™:

-

50 ng pCMV-EcR

-

50 ng pCMV-RXR

-

100 ng pGL4-EcRE-Luciferase

-

10 ng pRL-TK (Renilla control)

-

-

In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 reagent in 10 µL of Opti-MEM™.

-

Add the diluted DNA to the diluted Lipofectamine® 3000 (1:1 volume), mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

-

Add 20 µL of the DNA-lipid complex to each well containing cells. Gently swirl the plate to mix.

-

Incubate for 18-24 hours.

5.3 Day 3: Compound Treatment

-

Prepare a 10 mM stock solution of this compound and 20-Hydroxyecdysone (positive control) in DMSO.

-

Perform serial dilutions of the stock solutions in serum-free DMEM to achieve final desired concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Carefully remove the transfection medium from the cells.

-

Add 100 µL of the prepared compound dilutions (or vehicle control, DMEM + 0.1% DMSO) to the respective wells.

-

Incubate the plate for 24 hours.

5.4 Day 4: Luminescence Measurement

-

Equilibrate the 96-well plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

-

Add 75 µL of Dual-Glo® Luciferase Reagent to each well. This reagent lyses the cells and contains the substrate for Firefly luciferase.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure Firefly luminescence using a plate luminometer.

-

Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This reagent quenches the Firefly reaction and provides the substrate for Renilla luciferase.

-

Incubate for 10 minutes at room temperature.

-

Measure Renilla luminescence in the luminometer.

Data Analysis and Presentation

6.1 Data Normalization For each well, calculate the normalized response by dividing the Firefly luminescence reading by the Renilla luminescence reading: Normalized Response = Firefly RLU / Renilla RLU

6.2 Fold Activation Calculate the Fold Activation for each compound concentration by dividing the Normalized Response of the compound-treated well by the average Normalized Response of the vehicle control wells: Fold Activation = Normalized Response (Compound) / Average Normalized Response (Vehicle)

6.3 Dose-Response Curves and EC₅₀ Plot the Fold Activation against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of the compound that elicits a 50% maximal response.

Table 1: Representative Agonist Activity Data

| Compound | EC₅₀ (nM) | Max Fold Activation | Hill Slope |

| 20-Hydroxyecdysone (Control) | 85.6 | 152 | 1.1 |

| This compound (Test) | 120.3 | 145 | 1.0 |

| Vehicle (0.1% DMSO) | N/A | 1.0 | N/A |

Note: Data are for illustrative purposes only and must be determined experimentally.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdbonline.org [sdbonline.org]

- 5. Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

How to dissolve Precyasterone for cell culture experiments

Application Notes: Progesterone in Cell Culture

Introduction